molecular formula C11H14ClNO3 B7729732 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide CAS No. 5809-83-6

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide

Cat. No.: B7729732
CAS No.: 5809-83-6
M. Wt: 243.68 g/mol
InChI Key: ULIVFRLGWBAESV-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is a chemical compound with a complex structure that includes a chlorinated phenoxy group and a hydroxyethyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with acetic anhydride to produce the final compound. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the final product, such as recrystallization and distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. In the context of its herbicidal activity, it acts as a synthetic auxin, disrupting normal plant growth processes by mimicking natural plant hormones. This leads to uncontrolled growth and eventually the death of the plant .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-8-6-9(12)2-3-10(8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIVFRLGWBAESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973674
Record name 2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7462-18-2, 5809-83-6
Record name NSC404173
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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